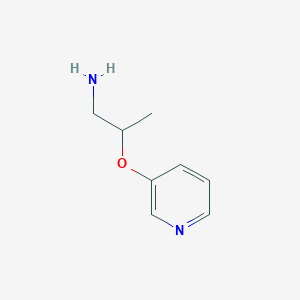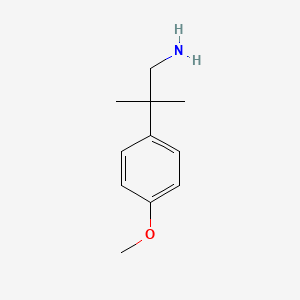
2,4-Mesitylenedisulfonyl Dichloride
説明
2,4-Mesitylenedisulfonyl Dichloride, also known as 2,4,6-Trimethylbenzene-1,3-disulfonyl dichloride, is a chemical compound with the molecular formula C9H10Cl2O4S2 . It has a molecular weight of 317.2 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with three methyl groups and two sulfonyl chloride groups . The InChI string isInChI=1S/C9H10Cl2O4S2/c1-5-4-6(2)9(17(11,14)15)7(3)8(5)16(10,12)13/h4H,1-3H3 . Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point of 122.0 to 126.0 °C . It is soluble in toluene . The compound is sensitive to moisture .科学的研究の応用
Organic Synthesis and Chemical Reactions
2,4-Mesitylenedisulfonyl dichloride has been utilized in organic synthesis. For example, it was involved in the preparation of 2-mesitylenesulfonyldiazomethane from 2-mesitylenesulfonylchloride, which was then applied to the Arndt-Eistert synthesis (Kuo, Aoyama, & Shioiri, 1982). Additionally, this compound played a role in the synthesis of deoxyribonucleoside 3′-hydrogenphosphonates, demonstrating its importance in nucleoside modification (Sekine, Narui, & Hata, 1988).
Analytical Chemistry and Material Science
In the field of analytical chemistry and material science, this compound was part of the study on the reaction between mesitylene and bromine in carbon tetrachloride solution (Williams, Landel, & Ferry, 1955). It also featured in the context of investigating the properties of polyradicals, showcasing its versatility in chemical research (Veciana, Rovira, Ventosa, Crespo, & Palacio, 1993).
Environmental Studies and Herbicide Research
In environmental studies, the compound was analyzed in the context of its presence and impact in ecosystems. For example, it was involved in studies examining the removal of 2,4-dichlorophenoxyacetic acid from water sources, which is related to its usage as a herbicide (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).
Safety and Hazards
2,4-Mesitylenedisulfonyl Dichloride is classified as a dangerous substance. It causes severe skin burns and eye damage, and may be corrosive to metals . Safety measures include avoiding breathing its dust or mists, washing thoroughly after handling, and wearing protective clothing . In case of contact with skin or eyes, or if swallowed or inhaled, immediate medical attention is required .
作用機序
Target of Action
It is known that this compound is a strong acid , which suggests that it may interact with various biological molecules, particularly proteins, in the body.
Mode of Action
As a strong acid, it is known to cause coagulation necrosis, characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues . This suggests that 2,4-Mesitylenedisulfonyl Dichloride may interact with its targets by altering their structure and function.
Pharmacokinetics
Its solubility in organic solvents such as toluene suggests that it may be absorbed and distributed in the body through lipid-rich tissues
Result of Action
As a strong acid, it is known to cause severe skin burns and eye damage . This suggests that it may have cytotoxic effects, leading to cell death in tissues exposed to the compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be moisture sensitive , suggesting that its stability and activity may be affected by humidity levels. Furthermore, its corrosive nature indicates that it may react with metals , which could potentially influence its action and efficacy.
生化学分析
Biochemical Properties
2,4-Mesitylenedisulfonyl Dichloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with amino groups in proteins, leading to the formation of sulfonamide bonds. This interaction is crucial for the study of enzyme mechanisms and protein functions. The compound is known to react with lysine residues in proteins, forming stable sulfonamide linkages that can be used to probe protein structure and function .
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by modifying key signaling proteins. For example, the compound can inhibit the activity of certain kinases by reacting with their active sites, leading to altered cell signaling and gene expression. Additionally, this compound can impact cellular metabolism by modifying metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity with nucleophilic groups in biomolecules. The compound can form covalent bonds with amino groups in proteins, leading to the formation of sulfonamide linkages. This covalent modification can result in enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, this compound can alter gene expression by modifying transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be moisture-sensitive and should be stored under inert gas to maintain its stability. Over time, exposure to moisture can lead to hydrolysis and degradation of the compound, reducing its effectiveness in biochemical assays. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can selectively modify specific proteins and enzymes, leading to subtle changes in cellular function. At high doses, this compound can cause toxic effects, including severe skin burns and eye damage. Animal studies have shown that high doses of the compound can lead to systemic toxicity, affecting multiple organs and tissues .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to protein modification and enzyme regulation. The compound interacts with enzymes involved in sulfonation and desulfonation reactions, affecting the levels of sulfonated metabolites. Additionally, this compound can influence the metabolic flux by modifying key metabolic enzymes, leading to changes in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to cellular transporters, facilitating its uptake and distribution within the cell. Additionally, this compound can accumulate in specific cellular compartments, depending on its interactions with binding proteins and other cellular components .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through interactions with targeting signals on proteins. Additionally, post-translational modifications of the compound can affect its localization and activity within the cell .
特性
IUPAC Name |
2,4,6-trimethylbenzene-1,3-disulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O4S2/c1-5-4-6(2)9(17(11,14)15)7(3)8(5)16(10,12)13/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXKRGBQKLXFTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)Cl)C)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394370 | |
| Record name | 2,4-Mesitylenedisulfonyl Dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68985-08-0 | |
| Record name | 2,4-Mesitylenedisulfonyl Dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Mesitylenedisulfonyl Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



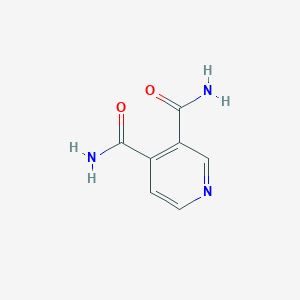
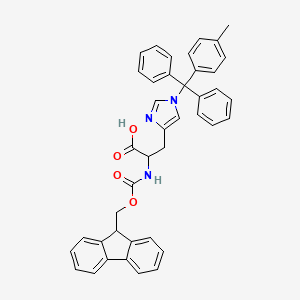

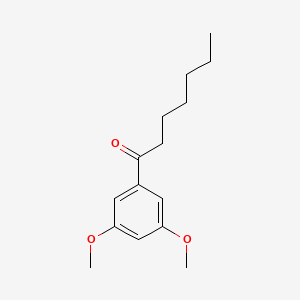
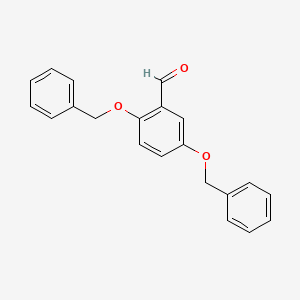
![3-((2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364447.png)
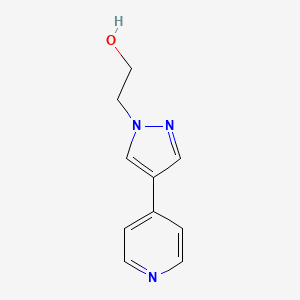
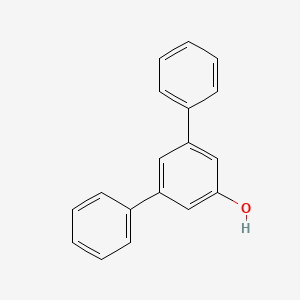

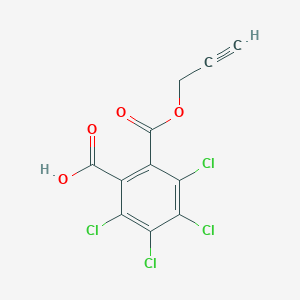
![2-[[4-(Cyclohexylsulfamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364466.png)
